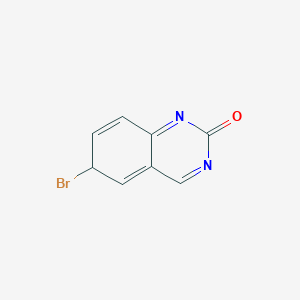
6-bromo-6H-quinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-6H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinazolin-2-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the following steps :
Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile, and N-bromosuccinimide is added dropwise to the solution. The mixture is stirred at room temperature for 2 hours to yield 5-bromoanthranilic acid.
Cyclization: The 5-bromoanthranilic acid is then subjected to cyclization under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-6H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-aminoquinazolin-2-one derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-6H-quinazolin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a scaffold for the development of chemical probes to study biological processes.
Pharmaceutical Industry: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-6H-quinazolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation. The bromine atom at the 6th position enhances its binding affinity to these targets, leading to increased potency .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: Lacks the bromine atom at the 6th position but shares the core quinazolinone structure.
6-Chloro-6H-quinazolin-2-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-6H-quinazolin-2-one: Contains a fluorine atom at the 6th position.
Uniqueness
6-Bromo-6H-quinazolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
6-bromo-6H-quinazolin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4,6H |
Clave InChI |
MVGSRQLWGDXNIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)N=CC2=CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
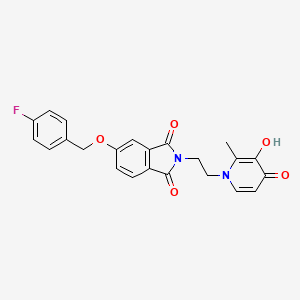

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)

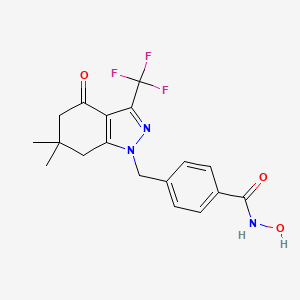
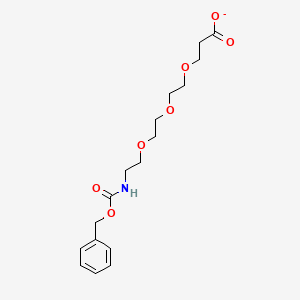
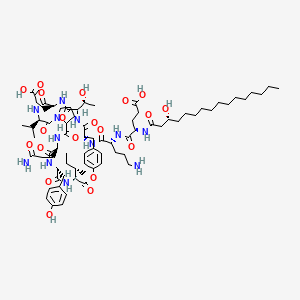

![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)

![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
